1-Iodo-1-methoxypropadiene
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Overview
Description
1-Iodo-1-methoxypropadiene is an organic compound characterized by the presence of an iodine atom and a methoxy group attached to a propadiene backbone
Preparation Methods
The synthesis of 1-Iodo-1-methoxypropadiene typically involves the reaction of propadiene with iodine and methanol under controlled conditions. One common method includes the use of iodine and a base such as sodium hydroxide to facilitate the iodination process. The reaction is carried out in a solvent like methanol, which also acts as a source of the methoxy group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Chemical Reactions Analysis
1-Iodo-1-methoxypropadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of methoxypropadiene. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. .
Scientific Research Applications
1-Iodo-1-methoxypropadiene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Iodo-1-methoxypropadiene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the compound. The pathways involved in its reactions include nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
1-Iodo-1-methoxypropadiene can be compared with other halogenated propadienes, such as:
- 1-Bromo-1-methoxypropadiene
- 1-Chloro-1-methoxypropadiene
- 1-Fluoro-1-methoxypropadiene The uniqueness of this compound lies in the presence of the iodine atom, which is larger and more polarizable than other halogens, leading to distinct reactivity patterns and applications .
Properties
CAS No. |
72610-28-7 |
---|---|
Molecular Formula |
C4H5IO |
Molecular Weight |
195.99 g/mol |
InChI |
InChI=1S/C4H5IO/c1-3-4(5)6-2/h1H2,2H3 |
InChI Key |
KYHWKJRHMOLJRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C=C)I |
Origin of Product |
United States |
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